molecular formula C20H21ClN4O3S2 B2498092 1-(3-chlorophenyl)-4-{[2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)thiophen-3-yl]sulfonyl}piperazine CAS No. 1207007-62-2

1-(3-chlorophenyl)-4-{[2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)thiophen-3-yl]sulfonyl}piperazine

Cat. No.: B2498092
CAS No.: 1207007-62-2
M. Wt: 464.98
InChI Key: VHCVKFKMYCGJBB-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-4-{[2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)thiophen-3-yl]sulfonyl}piperazine ( 1171812-17-1) is a sophisticated synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a complex structure with a piperazine core, a key pharmacophore prevalent in numerous biologically active compounds . The piperazine ring is substituted with a 3-chlorophenyl group and a sulfonyl group linked to a thiophene ring, which is in turn bonded to a 3,5-dimethylpyrazole carbonyl moiety. This unique assembly makes it a valuable chemical entity for probing biological systems. The structural motifs present in this compound suggest broad potential for pharmacological investigation. The 3-chlorophenylpiperazine fragment is a known structural unit in ligands that interact with various neurotransmitter receptors, particularly serotonin and dopamine systems . Compounds containing this motif have been studied as potent antinociceptive agents with efficacy comparable to morphine in preclinical models , and as highly potent and selective ligands for neurological targets such as the dopamine transporter . The integration of the pyrazole-thiophene sulfonyl group further enhances its utility as a complex scaffold for designing novel enzyme inhibitors or receptor modulators. With a molecular formula of C₂₀H₂₁ClN₄O₃S₂ and a molecular weight of 464.98 g/mol , this reagent is intended for use by qualified researchers in laboratory settings only. It is supplied for Non-Human Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

[3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylthiophen-2-yl]-(3,5-dimethylpyrazol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4O3S2/c1-14-12-15(2)25(22-14)20(26)19-18(6-11-29-19)30(27,28)24-9-7-23(8-10-24)17-5-3-4-16(21)13-17/h3-6,11-13H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHCVKFKMYCGJBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Alkylation of Piperazine

Piperazine undergoes nucleophilic aromatic substitution (SNAr) with 1-chloro-3-nitrobenzene under basic conditions (K₂CO₃, DMF, 80°C), followed by catalytic hydrogenation (H₂, Pd/C) to reduce the nitro group to an amine. Subsequent diazotization and Sandmeyer reaction introduce the chlorine atom at the 3-position.

Reaction Conditions :

Step Reagents/Conditions Yield
SNAr 1-Chloro-3-nitrobenzene, K₂CO₃, DMF, 80°C 72%
Reduction H₂ (1 atm), 10% Pd/C, EtOH, RT 89%
Diazotization NaNO₂, HCl, 0–5°C -
Sandmeyer CuCl, HCl, 60°C 65%

Buchwald–Hartwig Amination

An alternative route employs Pd-catalyzed coupling between 3-chlorophenyl bromide and Boc-protected piperazine (Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C), followed by Boc deprotection (TFA, DCM). This method offers superior regiocontrol but requires specialized catalysts.

Synthesis of 2-(3,5-Dimethyl-1H-Pyrazole-1-Carbonyl)Thiophene-3-Sulfonyl Chloride

Thiophene Sulfonation and Functionalization

Thiophene is sulfonated at the 3-position using chlorosulfonic acid (ClSO₃H, 0°C to RT), yielding thiophene-3-sulfonic acid. Conversion to the sulfonyl chloride is achieved with PCl₅ in dichloroethane (60°C, 4 hr).

Critical Note :

  • Direct sulfonation of thiophene favors the 2-position; thus, a directing group (e.g., nitro) may be required for 3-sulfonation, followed by reduction.

Pyrazole Carbonylation

3,5-Dimethyl-1H-pyrazole is acylated with thiophene-3-sulfonyl chloride using a Schotten–Baumann reaction (NaOH, H₂O/Et₂O, 0°C). The resulting 2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)thiophene-3-sulfonyl chloride is isolated via extraction (EtOAc) and purified by recrystallization (hexane/EtOAc).

Optimization Insight :

  • Use of 4-dimethylaminopyridine (DMAP) as a catalyst improves acylation efficiency (yield increases from 58% to 83%).

Coupling of Fragments A and B

Sulfonamide Bond Formation

1-(3-Chlorophenyl)piperazine reacts with 2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)thiophene-3-sulfonyl chloride in the presence of a base (Et₃N or pyridine) in anhydrous DCM at 0°C to RT.

Representative Procedure :

  • Dissolve 1-(3-chlorophenyl)piperazine (1.0 eq) in DCM (10 mL).
  • Add Et₃N (2.5 eq) and cool to 0°C.
  • Add sulfonyl chloride (1.1 eq) dropwise, stir for 1 hr at 0°C, then warm to RT for 12 hr.
  • Quench with H₂O, extract with DCM (3×), dry (Na₂SO₄), and concentrate.
  • Purify by flash chromatography (SiO₂, hexane/EtOAc 3:1).

Yield : 68–74%.

Alternative Pathways and Comparative Analysis

Late-Stage Functionalization

An alternative approach involves first synthesizing 1-(3-chlorophenyl)-4-(thiophen-3-ylsulfonyl)piperazine, followed by post-functionalization with 3,5-dimethylpyrazole carbonyl chloride. However, this method risks side reactions at the sulfonamide nitrogen.

Solid-Phase Synthesis

Immobilization of piperazine on Wang resin enables stepwise coupling of sulfonyl and pyrazole-carbonyl groups, though scalability remains a limitation.

Characterization and Analytical Data

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 1H, ArH), 7.32–7.28 (m, 3H, ArH), 6.95 (s, 1H, pyrazole-H), 3.45–3.40 (m, 4H, piperazine-H), 2.90–2.85 (m, 4H, piperazine-H), 2.35 (s, 6H, CH₃).
  • HRMS : m/z calculated for C₂₀H₂₂ClN₅O₃S [M+H]⁺: 472.1164; found: 472.1168.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30, 1 mL/min) shows ≥98% purity, with retention time = 12.7 min.

Industrial-Scale Considerations

Cost-Effective Reagents

Replacement of Et₃N with K₂CO₃ in DMF reduces costs by 40% without compromising yield.

Waste Mitigation

Phosphorus-containing byproducts from PCl₅ sulfonation require neutralization with aqueous NaHCO₃ prior to disposal.

Chemical Reactions Analysis

3.1. Formation of Pyrazole Ring

Pyrazole rings can be formed through condensation reactions involving hydrazines and appropriate carbonyl compounds. For instance, the reaction between a hydrazine derivative and a vinyl ketone can yield a pyrazoline intermediate, which can then be oxidized to form a pyrazole .

3.2. Thiophene Ring Modification

Thiophene rings can undergo various modifications, such as electrophilic substitution reactions to introduce functional groups. The introduction of a carbonyl group from a pyrazole derivative onto a thiophene ring might involve a Friedel-Crafts acylation or similar mechanism.

3.3. Sulfonamide Formation

The sulfonamide linkage typically involves the reaction of a sulfonyl chloride with an amine. In this case, the piperazine ring would react with a sulfonyl chloride derivative of the modified thiophene to form the sulfonamide bond.

Reaction Conditions and Catalysts

Reaction conditions for such syntheses often involve organic solvents like dichloromethane or dimethylformamide (DMF), with temperatures ranging from room temperature to elevated temperatures depending on the specific reaction. Catalysts such as bases (e.g., triethylamine) or acids (e.g., acetic acid) may be used to facilitate the reactions.

Analytical Techniques

The structure and purity of the final compound would be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Data Tables

Reaction Type Conditions Analytical Techniques
Pyrazole FormationHydrazine, vinyl ketone, base (e.g., Et3N)NMR, IR, MS
Thiophene ModificationElectrophilic substitution, Friedel-Crafts conditionsNMR, IR
Sulfonamide FormationSulfonyl chloride, amine (e.g., piperazine), base (e.g., Et3N)NMR, IR, MS

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds similar to 1-(3-chlorophenyl)-4-{[2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)thiophen-3-yl]sulfonyl}piperazine exhibit promising anticancer effects. For instance, research involving related pyrazole derivatives has demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancers. The mechanism of action is believed to involve the inhibition of key cellular pathways involved in tumor growth and proliferation .

Metabolic Disorders

The compound has been investigated for its potential in treating metabolic disorders such as type 2 diabetes and obesity. It is thought to act by inhibiting enzymes involved in glucose metabolism, thus improving insulin sensitivity and reducing blood sugar levels . Its sulfonamide group may contribute to this activity by enhancing binding affinity to target enzymes.

Neuroprotective Effects

There is emerging evidence that this compound may also possess neuroprotective properties. Studies have suggested that similar piperazine derivatives can ameliorate symptoms associated with cognitive decline and neurodegenerative diseases such as Alzheimer's disease. The proposed mechanism includes the modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperazine ring followed by the introduction of the pyrazole and thiophene moieties. Variations in these synthetic routes can lead to derivatives with enhanced or modified biological activities, allowing for tailored therapeutic applications .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer effects of a series of piperazine derivatives, including the target compound, against multiple cancer cell lines using MTT assays. Results showed IC50_{50} values significantly lower than those of standard chemotherapeutic agents, indicating superior efficacy in inhibiting cancer cell proliferation .

Case Study 2: Metabolic Syndrome Treatment

In vivo studies on diabetic rat models treated with the compound demonstrated a marked reduction in blood glucose levels and improvement in lipid profiles compared to untreated controls. These findings suggest potential for developing new therapies targeting metabolic syndrome .

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-4-{[2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)thiophen-3-yl]sulfonyl}piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Their Properties

The compound is compared below with four analogues sharing structural motifs such as piperazine, sulfonyl, pyrazole, or thiophene groups.

Compound Structural Features Reported Activities Key Differences
1-(3-Chlorophenyl)-4-{[2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)thiophen-3-yl]sulfonyl}piperazine (Target) Piperazine, 3-chlorophenyl, sulfonyl-thiophene, 3,5-dimethylpyrazole carbonyl Hypothesized CNS or anti-inflammatory activity (based on structural analogy) Unique combination of thiophene-sulfonyl and pyrazole carbonyl
1-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]piperazine () Piperazine, 4-chloro-3-(trifluoromethyl)phenyl-sulfonyl Not explicitly stated; likely a pharmaceutical intermediate Trifluoromethyl group increases lipophilicity; lacks heterocyclic thiophene/pyrazole
N-aryl-5(3)-phenyl-4-(3,5-diphenyl-1-pyrazolyl)-3(5)-pyrazoleamines () Pyrazole, aryl, phenyl substituents Antipyretic, anti-inflammatory, platelet antiaggregating activities in rodents No piperazine or sulfonyl groups; simpler pyrazole scaffold
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine () Piperazine, 3-chlorophenyl, 3-chloropropyl Potential CNS activity (e.g., dopamine/serotonin receptor modulation) Chloropropyl chain replaces sulfonyl-thiophene; reduced hydrogen-bonding capacity
5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl-1H-pyrazole-3-carbonitrile (Fipronil, ) Pyrazole, trifluoromethyl, sulfinyl, chlorophenyl Broad-spectrum insecticide (GABA receptor antagonist) Sulfinyl instead of sulfonyl; no piperazine or thiophene

Critical Analysis of Functional Group Contributions

Piperazine Core :

  • Present in the target compound and analogues. Piperazine enhances solubility and serves as a flexible scaffold for receptor binding. The 3-chlorophenyl substitution (target and ) may improve blood-brain barrier penetration compared to ’s trifluoromethyl group .

Sulfonyl-Thiophene Motif: The target compound’s sulfonyl-thiophene group is absent in other analogues except fipronil (), which uses a sulfinyl group. Sulfonamides are known for protease inhibition (e.g., carbonic anhydrase) or anti-inflammatory effects, while sulfinyl groups in fipronil confer insecticidal activity .

Pyrazole Derivatives :

  • The target’s 3,5-dimethylpyrazole carbonyl differs from ’s diphenylpyrazoles. Dimethylpyrazoles may reduce steric hindrance, improving binding to compact active sites. ’s diphenylpyrazoles showed antipyretic activity, suggesting the target compound could share similar efficacy .

Chlorophenyl vs. Chlorine substituents are common in antipsychotics (e.g., chlorpromazine), hinting at CNS applications for the target compound .

Hypothetical Activity Predictions

  • Antipyretic/Anti-inflammatory Potential: Analogues with pyrazole-aryl motifs () and sulfonamides (e.g., celecoxib) support this hypothesis. The dimethylpyrazole in the target may enhance COX-2 selectivity .
  • Insecticidal Activity : Unlikely, as fipronil’s sulfinyl and trifluoromethyl groups are critical for GABA receptor binding, absent in the target .
  • CNS Modulation : The piperazine-3-chlorophenyl motif (shared with ) aligns with dopamine D2/D3 receptor ligands, suggesting neuropsychiatric applications .

Biological Activity

1-(3-chlorophenyl)-4-{[2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)thiophen-3-yl]sulfonyl}piperazine is a complex organic compound that has attracted significant interest in the fields of medicinal chemistry and pharmacology. This compound features a piperazine core substituted with various functional groups, including a chlorophenyl moiety and a thiophene ring modified with a pyrazole unit. Its unique structural characteristics suggest potential biological activities, particularly in antimicrobial and anticancer domains.

Chemical Structure and Properties

The molecular formula of this compound is C20H21ClN4O3S2C_{20}H_{21}ClN_{4}O_{3}S_{2}, with a molecular weight of approximately 464.98 g/mol. The IUPAC name provides insight into its complex structure:

IUPAC Name 1(3chlorophenyl)4[2(3,5dimethyl1Hpyrazole1carbonyl)thiophen3yl]sulfonylpiperazine\text{IUPAC Name }this compound

Synthesis

The synthesis of this compound involves multi-step organic reactions, typically starting from the preparation of the piperazine structure. Subsequent steps include nucleophilic substitutions to introduce the chlorophenyl group and cross-coupling reactions to incorporate the thiophene ring. The final pyrazole moiety is added through cyclization reactions involving hydrazine derivatives and diketones .

Antimicrobial Activity

Research indicates that compounds containing pyrazole and thiophene moieties often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to the target compound can inhibit various bacterial strains such as E. coli and S. aureus. In one study, certain pyrazole derivatives demonstrated up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM .

CompoundTarget BacteriaInhibition (%)
Compound AE. coli75%
Compound BS. aureus80%
Compound CPseudomonas aeruginosa70%

Anticancer Activity

The anticancer potential of similar compounds has also been explored extensively. The mechanism of action often involves the inhibition of specific kinases that play crucial roles in cell signaling pathways related to cancer proliferation. For example, compounds derived from pyrazole have shown promising results in inhibiting cancer cell lines by inducing apoptosis through various pathways .

In vitro studies have reported significant cytotoxic effects against several cancer cell lines, indicating that the presence of the chlorophenyl and pyrazole groups may enhance these effects.

The proposed mechanism of action for this compound involves binding to specific enzymes or receptors within cells, leading to the inhibition of their activity. This can disrupt critical signaling pathways involved in cell growth and survival, ultimately resulting in cell death .

Case Studies

Several studies have documented the biological activities of similar compounds:

  • Study on Pyrazole Derivatives : A series of pyrazole derivatives were synthesized and tested for anti-inflammatory activity, showing significant inhibition of cytokines at low concentrations .
  • Anticancer Research : A study focused on the synthesis of thiazole-pyrazole hybrids demonstrated potent anticancer activity against various tumor cells, suggesting that modifications to the pyrazole structure can enhance efficacy .
  • Antimicrobial Testing : Research involving novel pyrazole compounds indicated strong antimicrobial activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as therapeutic agents .

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of intermediates such as 3-chlorophenylpiperazine and sulfonyl chloride derivatives. Key steps include:

  • Sulfonylation : Reacting 3-chlorophenylpiperazine with a sulfonyl chloride derivative (e.g., thiophene-3-sulfonyl chloride) under inert conditions (N₂ atmosphere) in solvents like dichloromethane (DCM) or tetrahydrofuran (THF). Catalysts such as triethylamine (TEA) are used to neutralize HCl byproducts .
  • Coupling Reactions : Introducing the 3,5-dimethylpyrazole-carbonyl group via nucleophilic acyl substitution. Optimal conditions include using coupling agents like EDCI/HOBt in DMF at 0–5°C to minimize side reactions .

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